molecular formula C13H22N2O3 B2838083 N-[(4-Morpholin-4-yloxan-4-yl)methyl]prop-2-enamide CAS No. 2176843-98-2

N-[(4-Morpholin-4-yloxan-4-yl)methyl]prop-2-enamide

Cat. No.: B2838083
CAS No.: 2176843-98-2
M. Wt: 254.33
InChI Key: LURRJQAZAKRNDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Morpholin-4-yloxan-4-yl)methyl]prop-2-enamide, also known as MORPH, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is an inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death pathways.

Mechanism of Action

N-[(4-Morpholin-4-yloxan-4-yl)methyl]prop-2-enamide inhibits PARP by binding to the catalytic domain of the enzyme, preventing it from catalyzing the transfer of ADP-ribose units to target proteins. This inhibition leads to the accumulation of DNA damage and ultimately cell death. This compound has been shown to be a potent inhibitor of PARP with an IC50 value of 0.15 μM.
Biochemical and Physiological Effects
This compound has been shown to induce DNA damage and cell death in cancer cells. This effect has been attributed to the inhibition of PARP, which leads to the accumulation of DNA damage and ultimately cell death. This compound has also been shown to reduce infarct size in animal models of stroke and myocardial infarction. This effect has been attributed to the ability of this compound to reduce oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

N-[(4-Morpholin-4-yloxan-4-yl)methyl]prop-2-enamide has several advantages for lab experiments. It is a potent and selective inhibitor of PARP, making it a useful tool for studying the role of PARP in various diseases. It has also been shown to be effective in sensitizing cancer cells to chemotherapy and radiation therapy. However, this compound has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to use in certain assays. It also has a short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the use of N-[(4-Morpholin-4-yloxan-4-yl)methyl]prop-2-enamide in scientific research. One direction is the development of more potent and selective PARP inhibitors. Another direction is the use of PARP inhibitors in combination with other therapies such as immunotherapy. PARP inhibitors have also been shown to be effective in treating certain types of cancer, and further research is needed to determine their efficacy in other types of cancer. Finally, PARP inhibitors may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Synthesis Methods

The synthesis of N-[(4-Morpholin-4-yloxan-4-yl)methyl]prop-2-enamide involves the reaction of 4-morpholin-4-yloxan-4-ylmethanol with acryloyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain a pure compound. This method has been reported to yield high purity and high yields of this compound.

Scientific Research Applications

N-[(4-Morpholin-4-yloxan-4-yl)methyl]prop-2-enamide has been extensively used in scientific research due to its ability to inhibit PARP. PARP is an enzyme that is involved in DNA repair and cell death pathways. Inhibition of PARP has been shown to sensitize cancer cells to chemotherapy and radiation therapy. This compound has also been used to study the role of PARP in various diseases such as stroke, myocardial infarction, and neurodegenerative diseases.

Properties

IUPAC Name

N-[(4-morpholin-4-yloxan-4-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-2-12(16)14-11-13(3-7-17-8-4-13)15-5-9-18-10-6-15/h2H,1,3-11H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURRJQAZAKRNDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1(CCOCC1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.